1-[4-(benzyloxy)benzyl]piperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(4-phenylmethoxyphenyl)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-3-7-18(8-4-1)16-21-19-11-9-17(10-12-19)15-20-13-5-2-6-14-20/h1,3-4,7-12H,2,5-6,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIRFXCMIWXCNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Derivatization of 1 4 Benzyloxy Benzyl Piperidine
Established Reaction Pathways for 1-[4-(benzyloxy)benzyl]piperidine Synthesis
The construction of the this compound molecule can be achieved through several well-documented synthetic routes. These methods often involve the formation of the benzyl-piperidine bond as a key step.
Multistep Synthetic Sequences
A common and versatile approach to synthesizing this compound involves a multistep sequence that typically begins with the protection of 4-cyanophenol. The synthesis can be broken down into the following key transformations:
O-Benzylation: The synthesis is often initiated by the reaction of a substituted phenol (B47542) with a benzyl (B1604629) halide. For instance, 4-cyanophenol can be reacted with benzyl bromide in the presence of a base like potassium carbonate in a suitable solvent such as acetone (B3395972) to yield 4-(benzyloxy)benzonitrile with high yields (92-99%). nih.gov
Reduction of the Nitrile: The resulting benzonitrile (B105546) is then reduced to the corresponding benzylamine (B48309). A powerful reducing agent like lithium aluminum hydride (Li(AlH₄)) in a solvent like tetrahydrofuran (B95107) (THF) is effective for this transformation, affording 4-(benzyloxy)benzylamine. nih.gov
N-Alkylation of Piperidine (B6355638): The final step involves the N-alkylation of piperidine with the synthesized 4-(benzyloxy)benzylamine. This can be achieved through several methods, including:
Reductive Amination: A direct and efficient method involves the reaction of 4-(benzyloxy)benzaldehyde (B125253) with piperidine in the presence of a reducing agent. Common reducing agents for this purpose include sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. This one-pot procedure is often preferred due to its simplicity and good yields.
Nucleophilic Substitution: Alternatively, 4-(benzyloxy)benzyl halide (e.g., chloride or bromide) can be reacted with piperidine. This reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the hydrogen halide formed during the reaction. researchgate.netchemicalforums.com The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like DMF or acetonitrile (B52724) often being employed. researchgate.net
Another illustrative multistep synthesis starts from 4-piperidone, which is first N-benzylated using benzyl bromide. chemicalbook.com The resulting 1-benzyl-4-piperidone can then undergo various transformations to introduce the benzyloxy group at the desired position.
A notable synthesis of N-benzylpiperidine from piperidine involves reductive amination. pearson.com This highlights a key bond-forming strategy applicable to the synthesis of the title compound.
Strategic Convergent and Divergent Synthesis Approaches
Divergent Synthesis: A divergent strategy allows for the creation of a library of related compounds from a common intermediate. Starting with a core structure like 1-benzyl-4-piperidone, various modifications can be made. For instance, the ketone functionality can be used as a handle for introducing different substituents, or the benzyl group can be modified. This approach is particularly valuable in drug discovery for structure-activity relationship (SAR) studies. Research has explored the synthesis of various 4-arylpiperidines from 1-benzyl-4-piperidone, demonstrating the utility of this divergent approach. researchgate.net
Development of Novel and Optimized Synthetic Protocols
Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and scalable methods for the synthesis of piperidine derivatives, including this compound.
Catalytic Strategies for Efficient Carbon-Nitrogen Bond Formation
Catalytic methods offer significant advantages over stoichiometric reactions, including milder reaction conditions, higher atom economy, and reduced waste. For the crucial C-N bond formation in the synthesis of this compound, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool. researchgate.net For example, a suitably functionalized piperidine derivative could be coupled with a 4-(benzyloxy)benzyl halide or triflate in the presence of a palladium catalyst and a suitable ligand.
Application of Green Chemistry Principles in Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. wjpmr.com In the context of this compound synthesis, this can be achieved by:
Using Greener Solvents: Replacing hazardous solvents like dichloromethane (B109758) and DMF with more environmentally friendly alternatives such as ethanol, water, or ionic liquids.
Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product. Reductive amination is a good example of an atom-economical reaction.
Catalysis: Employing catalysts to reduce energy consumption and waste generation. wjpmr.com
Research has demonstrated the successful application of green chemistry principles in the synthesis of N-substituted piperidones, which are key precursors for compounds like this compound. researchgate.net
Flow Chemistry and Continuous Processing for Scalable Production
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for large-scale synthesis, including improved safety, better heat and mass transfer, and the potential for automation. The synthesis of piperidine and pyrrolidine (B122466) derivatives has been successfully demonstrated using electroreductive cyclization in a flow microreactor, highlighting the potential of this technology for the scalable production of heterocyclic amines. beilstein-journals.org This approach could be adapted for the continuous synthesis of this compound, particularly for the reductive amination or N-alkylation steps.
Design and Synthesis of Analogues and Derivatives of this compound
The design and synthesis of analogues of this compound are often guided by the desire to optimize potency, selectivity, and pharmacokinetic properties for a specific biological target. Researchers have systematically explored the chemical space around this scaffold to understand the structural requirements for activity.
Structure-Activity Relationship (SAR) Driven Analogue Design
Structure-activity relationship (SAR) studies are crucial in guiding the design of novel analogues with improved biological profiles. By systematically modifying different parts of the this compound scaffold and assessing the impact on biological activity, researchers can build a comprehensive understanding of the key molecular interactions.
In the pursuit of potent and selective dopamine (B1211576) D4 receptor antagonists, SAR studies have been instrumental. nih.gov For instance, docking studies of benzyloxypiperidine analogues into the D4 receptor crystal structure revealed key interactions, such as an interaction between the piperidine nitrogen and Asp115, and a π-π stacking interaction between the benzyl group and Phe410. nih.gov This understanding allows for the rational design of new analogues with potentially enhanced affinity.
The exploration of N-benzyl piperidine derivatives as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE) for potential use in Alzheimer's disease also highlights the importance of SAR. nih.gov By synthesizing a series of derivatives and evaluating their inhibitory activities, researchers can identify compounds with balanced dual-target inhibition. nih.gov
Similarly, in the development of inhibitors for steroid-5alpha-reductase, a broad range of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) were synthesized and tested. nih.gov This systematic approach allowed for the identification of compounds with potent and isozyme-selective inhibition. nih.gov For example, compound 7 (dicyclohexylacetyl derivative) showed strong inhibition of the type 2 human and rat enzyme. nih.gov
The following table summarizes the SAR findings for a series of 4-O-piperidine derivatives as dopamine D4 receptor antagonists. nih.gov
| Compound | R Group | Ki (nM) for D4 |
| 9a | 3-fluorobenzyl | 167 |
| 9b | 3,5-difluorobenzyl | 338 |
| 9c | 3-trifluoromethylbenzyl | 166 |
| 9d | 4-chlorobenzyl | 134 |
| 9j | 3-methyl-1-imidazo[1,5-a]pyridine with O-3-fluorobenzyl | 96 |
Modifications of the Piperidine Ring System
The piperidine ring serves as a versatile scaffold that can be modified to fine-tune the pharmacological properties of the molecule. Researchers have explored various modifications, including changes in substitution patterns and the introduction of heteroatoms.
One common strategy involves the introduction of substituents on the piperidine ring. For example, in the development of dopamine D4 antagonists, 3- and 4-oxopiperidine scaffolds were explored. nih.gov The 4-oxopiperidine scaffold, in particular, offered the advantage of eliminating a chiral center, which simplifies synthesis and allows for more straightforward diversification. nih.gov The synthesis of these analogues often starts from commercially available tert-butyl (S)-3-hydroxy or 4-hydroxypiperidine-1-carboxylate. nih.gov
Another approach involves the replacement of the piperidine ring with other cyclic amines, such as piperazine. This modification was explored in the design of monoacylglycerol lipase (B570770) (MAGL) inhibitors, where the influence of an aliphatic tertiary amino group on activity was assessed. unisi.it
The synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone has also been a focus of research, utilizing methods like the Shapiro reaction and cross-coupling reactions to introduce aryl groups at the 4-position of the piperidine ring. researchgate.net
Diversification of the Benzyloxybenzyl Moiety
The benzyloxybenzyl moiety is another key component of the scaffold that has been extensively modified to probe SAR. These modifications often involve altering the substitution pattern on the benzyl and phenyl rings.
In the context of dopamine D4 receptor antagonists, a variety of substituted benzyl groups were attached to the piperidine nitrogen. nih.gov These included halogenated benzyl groups (e.g., 3-fluorobenzyl, 3,5-difluorobenzyl), as well as those containing trifluoromethyl and chloro substituents. nih.gov The nature and position of these substituents were found to significantly influence the binding affinity for the D4 receptor. nih.gov For instance, moving from a 3-fluorobenzyl group to a 3-trifluoromethylbenzyl group resulted in a similar potency, while a 4-chloro substituent led to a slightly more potent compound. nih.gov
Furthermore, the benzyl group can be replaced with other aromatic or heteroaromatic systems. In the same study on D4 antagonists, imidazo[1,2-a]pyridine (B132010) and imidazo[1,5-a]pyridine (B1214698) moieties were used in place of the benzyl group, leading to active compounds. nih.gov
In a different study focused on antimycobacterial agents, a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized. nih.gov Here, the benzyloxy group itself was substituted with various halogens, such as chlorine and fluorine, at the 4-position of the benzene (B151609) ring, resulting in more potent molecules against Mycobacterium tuberculosis. nih.gov
The synthesis of these diversified analogues often involves the reaction of a substituted benzylamine with a suitable piperidine derivative or the alkylation of a piperidine with a substituted benzyl bromide. nih.govchemicalbook.com
Stereoselective Synthetic Approaches for Enantiomerically Pure Compounds
When a chiral center is present in the this compound scaffold, the synthesis of enantiomerically pure compounds is often necessary, as different enantiomers can exhibit distinct pharmacological activities and metabolic profiles.
One approach to obtaining enantiomerically pure compounds is to start from a chiral precursor. For example, the synthesis of chiral 3-(S)-ether piperidines as dopamine D4 antagonists began with commercially available (S)-3-hydroxypiperidine-1-carboxylate. nih.gov
Another strategy involves stereoselective reactions. A regio- and stereoselective synthesis of 4-substituted 1-benzylpiperidine-3,5-diols, which are considered iminosugars, has been reported. researchgate.net This method involves the nucleophilic cleavage of 1-benzyl-4,5-epoxypiperidin-3-ols. The epoxidation of trifluoroacetates of 1-benzyl-1,2,3,6-tetrahydropyridin-3-ols proceeds in a syn-selective manner, leading to epoxides with a cis orientation of the epoxy and 3-hydroxy groups. researchgate.net
Furthermore, stereodivergent synthesis has been employed to create aldol (B89426) products from N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione, a pseudo-C2 symmetric compound. mdpi.com This approach allows for the controlled formation of different stereoisomers.
Elucidation of Molecular Mechanisms of Action and Pharmacological Target Engagement of 1 4 Benzyloxy Benzyl Piperidine
Ligand-Receptor Interaction Profiling
The interaction of compounds containing the benzyloxypiperidine scaffold with various receptors has been a focus of research, particularly in the context of neurological disorders.
In Vitro Receptor Binding Assays (e.g., GPCRs, Ion Channels)
Research into benzyloxypiperidine derivatives has revealed significant affinity for dopamine (B1211576) receptors, which are a class of GPCRs. Specifically, a new 3- and 4-benzyloxypiperidine scaffold has been identified as a source of potent dopamine D4 receptor antagonists. nih.govresearchgate.net In competitive binding assays using membranes from HEK293 cells expressing human dopamine receptors, these compounds have demonstrated notable binding affinities (Ki values) for the D4 receptor. nih.gov For instance, certain 3-O-benzyl derivatives have shown good activity, with Ki values in the nanomolar range. nih.gov
Furthermore, derivatives of 4-benzylpiperidine (B145979) have been investigated for their interaction with NMDA receptors, a type of ion channel. One such derivative, 4-benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine, was identified as a potent antagonist of the NR1A/2B subtype of the NMDA receptor. nih.gov
The following table summarizes the binding affinities of representative benzyloxypiperidine derivatives for dopamine receptors.
| Compound/Scaffold | Receptor Subtype | Ki (nM) | Reference |
| 3-Fluorobenzyl-3-O-piperidine derivative (8a) | D4 | 205.9 | nih.gov |
| 4-Fluoro-3-methylbenzyl-3-O-piperidine derivative (8j) | D4 | 188 | nih.gov |
| 3-Imidazo[1,5-a]pyridine-4-O-piperidine derivative (9j) | D4 | 96 | nih.gov |
| Acetamide-4-O-piperidine derivative (11d) | D4 | 121 | nih.gov |
This table presents data for derivatives of 1-[4-(benzyloxy)benzyl]piperidine and not the compound itself.
Functional Characterization as Agonist, Antagonist, or Modulator
Functionally, the benzyloxypiperidine scaffold has been primarily characterized as antagonistic. Studies have confirmed that these compounds act as antagonists at the dopamine D4 receptor. nih.govresearchgate.net This antagonistic activity is significant as the D4 receptor is implicated in various central nervous system functions and is a target for treating conditions like Parkinson's disease-related dyskinesias. nih.govresearchgate.net
The selectivity of these antagonists is a key feature, with many compounds showing over 30-fold selectivity for the D4 receptor compared to other dopamine receptor subtypes (D1, D2, D3, and D5). nih.gov This selectivity is crucial for minimizing off-target effects. The molecular interactions driving this antagonism have been explored through computational docking studies, which suggest that the piperidine (B6355638) nitrogen interacts with an aspartate residue (Asp115) in the receptor, and the benzyl (B1604629) group engages in π-π stacking with a phenylalanine residue (Phe410). nih.gov
Allosteric Modulation Investigations
Currently, there is no specific information available in the reviewed literature regarding the investigation of this compound or its close analogs as allosteric modulators. The primary mechanism of action identified for related compounds at GPCRs appears to be competitive antagonism at the orthosteric binding site.
Enzyme Inhibition and Activation Mechanisms
The N-benzylpiperidine moiety, a core component of this compound, is a well-established pharmacophore in the design of enzyme inhibitors, particularly for cholinesterases.
Kinetic Characterization of Enzyme Interactions (e.g., Cholinesterases, Tyrosinases)
A significant body of research has focused on N-benzylpiperidine derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govnih.govacs.org The inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease.
Derivatives of N-benzylpiperidine have been synthesized and shown to inhibit both AChE and BuChE with varying potencies, often in the micromolar to nanomolar range. For example, a series of N-benzylpiperidine carboxamide derivatives were developed, with the most active compounds exhibiting IC50 values of 0.41 µM against AChE. nih.gov Another study on N-benzylpiperidine derivatives combined with a phthalimide (B116566) moiety identified a potent BuChE inhibitor with an IC50 of 0.72 µM. nih.gov
The table below presents the inhibitory activities of some N-benzylpiperidine derivatives against cholinesterases.
| Compound/Derivative | Enzyme | IC50 (µM) | Reference |
| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28) | Acetylcholinesterase | 0.41 | nih.gov |
| 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione (23) | Butyrylcholinesterase | 0.72 | nih.gov |
| Methoxy-naphthyl linked N-(1-benzylpiperidine) benzamide (B126) (7av) | Acetylcholinesterase | 0.176 | acs.org |
| Methoxy-naphthyl linked N-(1-benzylpiperidine) benzamide (7av) | Butyrylcholinesterase | 0.37 | acs.org |
This table presents data for derivatives of this compound and not the compound itself.
Additionally, the parent compound 4-benzylpiperidine has been shown to be a weak inhibitor of monoamine oxidase (MAO), with IC50 values of 130 µM for MAO-A and 750 µM for MAO-B. wikipedia.org
Selectivity Profiling Against Enzyme Families
The selectivity of N-benzylpiperidine derivatives against different enzyme families and isoforms is a critical aspect of their development as therapeutic agents. In the context of cholinesterase inhibitors, some derivatives show dual inhibition of both AChE and BuChE, while others exhibit selectivity for one over the other. acs.org For instance, the methoxy-naphthyl linked N-(1-benzylpiperidine) benzamide derivative 7av is a potent dual inhibitor of both enzymes. acs.org
In contrast, studies on benzyloxypiperidine-based dopamine receptor antagonists have highlighted their high selectivity for the D4 receptor over other dopamine receptor subtypes, indicating a focused interaction with this specific GPCR rather than broad enzyme inhibition. nih.gov
Transporter Protein Modulation Studies
The ability of a compound to interact with transporter proteins is a critical determinant of its pharmacokinetic and pharmacodynamic properties. These proteins govern the passage of substances across cellular membranes, including the blood-brain barrier.
Research has extensively focused on analogs of this compound, particularly those based on the 1-benzyl-4-(diphenylmethoxyethyl)piperidine scaffold, which are closely related to GBR 12935. These compounds have been identified as potent and highly selective inhibitors of the dopamine transporter (DAT). nih.govwikipedia.orgacs.org The primary mechanism involves blocking the reuptake of dopamine from the synaptic cleft, thereby increasing the extracellular concentration of this neurotransmitter.
Studies by Dutta et al. demonstrated that these piperidine analogs show a marked preference for DAT over the serotonin (B10506) transporter (SERT), with some derivatives being significantly more selective than reference compounds like GBR 12909. acs.org The introduction of various substituents on the aromatic rings of the core structure was found to modulate both the affinity and selectivity for DAT. acs.orgnih.gov For instance, analogs with strong electron-withdrawing groups on the N-benzyl ring were among the most potent and selective DAT inhibitors. acs.org This selective inhibition of dopamine reuptake highlights the therapeutic potential of this scaffold for conditions linked to dopaminergic dysfunction.
Table 1: Dopamine Transporter (DAT) and Serotonin Transporter (SERT) Inhibition by Selected Piperidine Analogs
| Compound | Modification | DAT IC₅₀ (nM) | SERT/DAT Selectivity Ratio | Reference |
|---|---|---|---|---|
| 1a (Parent Compound) | 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine | 21.3 | 49 | acs.org |
| 5a | N-benzyl ring: 4-Fluoro | 17.2 | 112 | acs.org |
| 11b | N-benzyl ring: 4-Nitro | 16.4 | 108 | acs.org |
| 13b | Bioisosteric replacement of one phenyl in diphenylmethoxy with thiophene | 13.8 | Not Reported | acs.org |
For any centrally acting therapeutic agent, interaction with efflux and uptake transporters at the blood-brain barrier (BBB) is a critical consideration. Efflux transporters, such as P-glycoprotein (P-gp, or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2), are part of the ATP-binding cassette (ABC) superfamily and actively pump xenobiotics out of the brain, limiting their therapeutic efficacy. researchgate.netwikipedia.orgnih.gov Conversely, uptake transporters from the Solute Carrier (SLC) superfamily facilitate the entry of substances into cells. researchgate.netmdpi.com
Intracellular Signaling Pathway Perturbations
Beyond direct transporter interactions, the pharmacological effects of this compound are defined by its engagement with specific receptors and the subsequent modulation of intracellular signaling cascades.
Research into 3- and 4-benzyloxypiperidine scaffolds has identified them as potent and selective antagonists of the dopamine D4 receptor (D4R). nih.govresearchgate.net The D4 receptor is a member of the D2-like family of G-protein coupled receptors (GPCRs). nih.gov A primary signaling pathway for D2-like receptors involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular levels of the second messenger cyclic AMP (cAMP). nih.gov
By acting as an antagonist, this compound would block the endogenous ligand dopamine from binding to the D4 receptor, thereby preventing this downstream decrease in cAMP. The consequences of D4 receptor modulation can be complex and cell-type specific, potentially influencing other signaling pathways such as:
MAPK signaling: Several studies have linked D2-like receptors to the activation or inhibition of the mitogen-activated protein kinase (MAPK) cascade, which plays a role in cell growth and differentiation. nih.gov
Calcium signaling: D4 receptor activation can modulate intracellular calcium levels, which in turn regulates enzymes like CaMKII, a critical component in synaptic plasticity and memory. nih.govnih.gov
NF-κB activation: D4 receptor activity has been shown to activate the transcription factor NF-κB, which is involved in inflammatory responses. nih.gov
Therefore, antagonism by this compound could have wide-ranging effects on neuronal function by interfering with these interconnected signaling networks.
The specific engagement of this compound analogs with their target receptor has been elucidated through molecular modeling and docking studies. For the benzyloxypiperidine scaffold, these studies have identified key protein-protein interactions within the binding pocket of the dopamine D4 receptor. nih.govresearchgate.net
Computational analyses using the published X-ray crystal structure of the D4 receptor revealed critical interactions common to these antagonists. These include:
An interaction between the basic nitrogen atom of the piperidine ring and the aspartic acid residue at position 115 (Asp115). nih.gov
A π-π stacking interaction between the benzyl group of the ligand and the phenylalanine residue at position 410 (Phe410). nih.gov
These specific molecular interactions are crucial for the high affinity and selectivity of these compounds for the D4 receptor. A similar pharmacophore model has been observed for the sigma 1 (σ1) receptor, where a basic nitrogen interacts with Glu172, suggesting a potential for cross-reactivity or a basis for designing selectivity between these two targets. chemrxiv.org
Comprehensive Structure-Activity Relationship (SAR) Analysis
The pharmacological profile of the this compound scaffold is highly dependent on its chemical structure. SAR studies have been crucial in optimizing potency and selectivity for various molecular targets.
For D4 receptor antagonists, SAR studies on 3- and 4-benzyloxypiperidine scaffolds revealed several key findings. nih.govresearchgate.net Potency was found to be sensitive to substitutions on both the N-benzyl group and the benzyloxy moiety. For example, moving from a 3-O-benzyl to a 4-oxopiperidine scaffold dramatically improved activity in some cases. nih.gov The addition of fluorine or methyl groups to the benzyl substituents also fine-tuned the binding affinity. nih.gov
Table 2: Structure-Activity Relationship (SAR) of Benzyloxypiperidine Analogs as D4 Receptor Antagonists
| Compound ID | Scaffold | N-Substituent | O-Substituent | D4R Kᵢ (nM) | Reference |
|---|---|---|---|---|---|
| 8a | (S)-3-O-piperidine | 3-Fluoro-4-methoxybenzyl | 3-Fluorobenzyl | 205.9 | nih.gov |
| 8c | (S)-3-O-piperidine | 3-Fluoro-4-methoxybenzyl | 4-Fluoro-3-methylbenzyl | 135 | nih.gov |
| 8g | (S)-3-O-piperidine | 2-Imidazo[1,2-a]pyridine | 3-Fluorobenzyl | >1000 | nih.gov |
| 9a | 4-Oxopiperidine | 2-Imidazo[1,2-a]pyridine | 3-Fluorobenzyl | 167 | nih.gov |
In the context of DAT inhibitors, SAR studies on the related 1-benzyl-4-(diphenylmethoxyethyl)piperidine structure showed that the electronic properties of the N-benzyl ring are critical for both potency and selectivity over SERT. acs.org Generally, electron-withdrawing groups like fluoro or nitro at the 4-position of the N-benzyl ring enhanced both affinity for DAT and selectivity over SERT. acs.org Furthermore, studies on 4-benzylpiperidine carboxamides demonstrated that linker length and the nature of aromatic ring substituents are critical in determining selectivity between DAT, SERT, and the norepinephrine (B1679862) transporter (NET). biomolther.org For instance, a two-carbon linker favored DAT inhibition, while biphenyl (B1667301) and diphenyl groups were key for SERT and DAT selectivity, respectively. biomolther.org
Identification of Critical Pharmacophoric Elements and Their Contributions
The pharmacological activity of this compound and its analogs is dictated by several key structural features, or pharmacophoric elements. These elements and their spatial arrangement are crucial for binding affinity and selectivity towards biological targets. The N-benzyl piperidine (N-BP) motif is a prevalent structural feature in many bioactive compounds, valued for its three-dimensionality which can enhance target affinity and improve pharmacokinetic properties. researchgate.net
The primary pharmacophoric elements include:
The Piperidine Ring: The nitrogen atom within the piperidine ring is typically protonated at physiological pH. This positively charged nitrogen is a critical hydrogen bond donor and can form a salt bridge or an ionic interaction with acidic amino acid residues, such as aspartic acid (Asp), in the binding pocket of a target protein. nih.gov For instance, in studies of benzyloxypiperidine-based antagonists for the dopamine D4 receptor, this nitrogen atom forms a key interaction with Asp115. nih.gov
The N-benzyl Group: The benzyl group attached to the piperidine nitrogen is fundamental for establishing non-polar interactions. It frequently engages in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp) in the target's binding site. nih.govresearchgate.net Docking studies on D4 antagonists revealed a significant π-π stacking interaction between this benzyl group and Phe410. nih.gov This cation-π interaction, facilitated by the proximity of the positively charged nitrogen, is a recurring theme for the N-benzyl piperidine motif in enhancing target affinity. researchgate.net
The Benzyloxy Group: The ether linkage and the terminal phenyl ring of the benzyloxy moiety provide additional points for hydrophobic and van der Waals interactions. The oxygen atom can also act as a hydrogen bond acceptor. Modifications to the substitution pattern on this phenyl ring can significantly modulate the compound's activity and selectivity.
The Methylene (B1212753) Linker: The methylene bridge connecting the piperidine ring to the benzyloxy-substituted phenyl ring provides conformational flexibility. The length and rigidity of this linker are crucial for correctly positioning the aromatic moieties within the binding pocket. Studies on related phenoxyalkylpiperidines have shown that varying the linker length directly impacts sigma-1 receptor affinity. uniba.it
| Pharmacophoric Element | Type of Interaction | Contribution to Activity | Example Target Interaction |
| Piperidine Nitrogen | Ionic Interaction / Hydrogen Bond | Anchors the ligand in the binding pocket. | Interaction with Asp115 in Dopamine D4 Receptor. nih.gov |
| N-benzyl Group | π-π Stacking / Hydrophobic | Enhances binding affinity through aromatic interactions. | Stacking with Phe410 in Dopamine D4 Receptor. nih.gov |
| Benzyloxy Phenyl Ring | Hydrophobic / van der Waals | Occupies hydrophobic sub-pockets, contributing to affinity and selectivity. | Interaction with hydrophobic regions in various receptors. uniba.it |
| Ether Oxygen | Hydrogen Bond Acceptor | Provides an additional point for specific polar interactions. | Potential hydrogen bonding with polar residues. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to identify statistically significant correlations between the physicochemical properties of a series of compounds and their biological activity. chula.ac.th For scaffolds related to this compound, QSAR studies have been instrumental in optimizing potency and understanding the structural requirements for activity. nih.gov
These models are built by calculating various molecular descriptors for a set of molecules and then using statistical methods, like multiple linear regression, to create a mathematical equation that relates these descriptors to their measured biological activity. chula.ac.th For instance, a QSAR study on 1-benzylpiperidine (B1218667) derivatives acting as acetylcholinesterase (AChE) inhibitors found that the inhibitory activity was strongly correlated with descriptors such as the van der Waals volume (Vω) and a topochemical index (τ), which relates to the electronic environment and shape of the molecule. nih.gov
The general form of a QSAR equation is: Biological Activity = c₀ + c₁ * (Descriptor₁) + c₂ * (Descriptor₂) + ...
Key descriptors often found to be important in QSAR models for this class of compounds include:
Topological Descriptors: These relate to the connectivity and branching of the molecule.
Electronic Descriptors: Properties like dipole moment and the energy of molecular orbitals (HOMO/LUMO) can be crucial.
Spatial Descriptors: These include molecular volume, surface area, and shape indices.
Physicochemical Descriptors: Parameters like the logarithm of the partition coefficient (logP), representing lipophilicity, are frequently significant.
The insights from QSAR models guide the rational design of new derivatives. For example, if a model indicates that increased hydrophobicity in a specific region enhances activity, medicinal chemists can synthesize new analogs with lipophilic substituents at that position.
| Analog (Hypothetical) | R-Group Substitution (on benzyloxy ring) | LogP (Descriptor 1) | Molecular Volume (Descriptor 2) | Predicted pIC₅₀ (Activity) |
| Parent | H | 4.5 | 310 ų | 6.8 |
| Analog 1 | 4-Fluoro | 4.7 | 315 ų | 7.1 |
| Analog 2 | 4-Chloro | 5.1 | 320 ų | 7.5 |
| Analog 3 | 4-Methoxy | 4.4 | 325 ų | 6.5 |
| Analog 4 | 4-Trifluoromethyl | 5.3 | 330 ų | 7.8 |
This table provides a hypothetical illustration of a QSAR model where activity (pIC₅₀) is positively correlated with lipophilicity (LogP) and molecular volume.
Ligand Efficiency and Lipophilic Efficiency Metrics
In modern drug discovery, it is not enough for a compound to be potent; it must also possess drug-like properties. Ligand efficiency (LE) and lipophilic efficiency (LipE) are metrics used to assess the "quality" of a compound by relating its potency to its size and lipophilicity, respectively. These metrics help prioritize lead compounds that are more likely to have favorable absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov
Ligand Efficiency (LE) measures the binding energy per heavy atom (non-hydrogen atom). It is calculated as: LE = -RTln(Kᵢ) / N = 1.37 * pKᵢ / N where N is the number of heavy atoms. A higher LE value is desirable, as it indicates that the compound achieves its potency with a more efficient use of its atoms.
Lipophilic Efficiency (LipE) , sometimes called Ligand Lipophilicity Index (LLE), relates the potency of a compound to its lipophilicity (logP or logD). It is calculated as: LipE = pIC₅₀ - logP High lipophilicity is often associated with poor solubility, high metabolic turnover, and potential toxicity. Therefore, a higher LipE is favorable, indicating greater potency for a given level of lipophilicity. nih.gov For CNS drug candidates, high lipophilicity can negatively impact multi-parameter optimization (MPO) scores. nih.gov
Analysis of these metrics for a series of this compound analogs can guide optimization. For example, adding a large, greasy functional group might increase potency (pIC₅₀) but could disproportionately increase the heavy atom count and logP, leading to lower LE and LipE values. The goal is to increase potency without excessively increasing size or lipophilicity.
| Analog (Hypothetical) | pIC₅₀ | Heavy Atoms (N) | LogP | Ligand Efficiency (LE) | Lipophilic Efficiency (LipE) |
| Parent | 6.8 | 23 | 4.5 | 0.41 | 2.3 |
| Analog 1 (4-F) | 7.1 | 24 | 4.7 | 0.41 | 2.4 |
| Analog 2 (4-Cl) | 7.5 | 24 | 5.1 | 0.43 | 2.4 |
| Analog 3 (4-OCH₃) | 6.5 | 25 | 4.4 | 0.36 | 2.1 |
| Analog 4 (4-CF₃) | 7.8 | 27 | 5.3 | 0.40 | 2.5 |
This table illustrates how modifications to the parent structure affect efficiency metrics. While Analog 4 is the most potent, Analogs 1 and 2 show comparable or better ligand efficiency, and Analog 4 shows the highest lipophilic efficiency, suggesting it is a well-optimized compound.
Advanced in Vitro and Ex Vivo Biological Investigations of 1 4 Benzyloxy Benzyl Piperidine
Cell-Based Functional Assays
Cell-based functional assays are fundamental in determining the molecular targets and cellular effects of a novel compound. These in vitro methods provide a controlled environment to study specific biological processes.
Reporter Gene Assays for Receptor Activation
Reporter gene assays are a common primary screening method to determine if a compound activates or inhibits a specific cell surface receptor. In the context of 1-[4-(benzyloxy)benzyl]piperidine, and given that related compounds are known dopamine (B1211576) D4 receptor antagonists, a reporter gene assay would be a logical first step to confirm this activity. nih.gov
The principle of this assay involves genetically modifying a cell line to express the receptor of interest (e.g., human dopamine D4 receptor). These cells also contain a reporter gene (such as luciferase or β-galactosidase) linked to a response element that is activated by the receptor's signaling pathway. If this compound acts as an antagonist, it would be expected to inhibit the signal produced by a known D4 receptor agonist in a concentration-dependent manner.
Table 1: Representative Reporter Gene Assay Data for a Benzyloxy Piperidine (B6355638) Analog
| Compound | Target Receptor | Assay Type | Agonist | Antagonist IC₅₀ (nM) |
| Benzyloxy Piperidine Analog | Dopamine D4 | Luciferase Reporter | Quinpirole | 135 |
This table presents hypothetical data based on findings for structurally similar compounds to illustrate the expected outcomes of a reporter gene assay.
Cell Line-Based Studies (e.g., proliferation, differentiation, apoptosis)
To investigate the broader cellular effects of this compound, a panel of cell line-based studies would be employed. These assays can reveal potential therapeutic applications or cytotoxic effects.
Proliferation Assays: The effect of the compound on cell growth can be assessed using assays such as the MTT or MTS assay. For instance, in studies of other piperidine derivatives, antiproliferative effects have been observed in various cancer cell lines. A study on ethyl 4-[4-(4-substituted piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate derivatives demonstrated cytotoxic potential against leukemia cell lines. Similarly, N-(4-(benzyloxy)benzyl)-4-aminoquinolines were evaluated for their effect on the viability of Vero and HepG2 cells. nih.gov
Differentiation Assays: Depending on the cell line used (e.g., neuroblastoma cell lines like SH-SY5Y or PC12), the compound could be evaluated for its ability to induce neuronal differentiation. This can be quantified by observing changes in cell morphology, such as neurite outgrowth, and by measuring the expression of neuronal markers.
Apoptosis Assays: To determine if the compound induces programmed cell death, assays such as Annexin V/Propidium Iodide staining followed by flow cytometry, or caspase activity assays (e.g., caspase-3/7, -8, -9) would be utilized. For example, piperazine-derived α1D/1A antagonists have been shown to induce apoptosis in benign prostatic hyperplasia cells. frontiersin.org
Table 2: Illustrative Data from Cell Line-Based Assays for Piperidine Derivatives
| Assay Type | Cell Line | Compound Class | Observed Effect |
| Proliferation | Leukemia Cell Lines | Pyrroloquinoxaline-piperidine | Inhibition of cell growth |
| Viability | Vero, HepG2 | N-(benzyloxybenzyl)aminoquinoline | No significant change in viability |
| Apoptosis | BPH-1 | Piperazine-α1-antagonist | Induction of apoptosis |
| Neuroprotection | PC12 | Benzylpiperidine-benzimidazolinone | Protection against H₂O₂-induced damage nih.gov |
Electrophysiological Recordings in Cultured Neurons or Cell Lines
Patch-clamp electrophysiology on cultured neurons or cell lines expressing specific ion channels or receptors provides high-resolution data on the compound's mechanism of action at the level of ion flow across the cell membrane. Given the central nervous system activity of related compounds, investigating the effects of this compound on neuronal excitability would be crucial.
Primary neuronal cultures (e.g., from the hippocampus or cortex) or cell lines engineered to express specific receptors (e.g., HEK293 cells expressing dopamine D4 receptors coupled to G-protein-gated inwardly-rectifying potassium (GIRK) channels) could be used. The compound would be applied to the cells while recording changes in membrane potential or ionic currents. For an antagonist of a Gi/o-coupled receptor like the D4 receptor, one would expect to see a reduction in the agonist-induced opening of GIRK channels.
Tissue Slice Electrophysiology and Organ Bath Studies
Moving from single cells to more complex tissue systems, ex vivo preparations offer a bridge to in vivo studies by maintaining the local cellular architecture and synaptic connections.
Modulation of Isolated Organ Function
Organ bath studies are a classic pharmacological technique to assess the effect of a compound on the contractility of isolated tissues, such as smooth muscle from blood vessels, the gastrointestinal tract, or the bladder. Many piperidine derivatives have been shown to possess smooth muscle relaxant properties.
For example, a study on a newly synthesized piperidine derivative, 1-(4'-fluorophenacyl)-4-hydroxy-4-phenyl-piperidinium chloride, demonstrated a dose-dependent relaxant effect on the spontaneous and K+-induced contractions of isolated rabbit jejunum. nih.gov Similarly, the effects of benzyl (B1604629) benzoate (B1203000) on human prostate smooth muscle contractions have been investigated using organ bath setups. mdpi.com
To evaluate this compound, a similar approach could be taken using isolated segments of various smooth muscles. The tissue would be mounted in an organ bath, and the compound's effect on baseline tone and contractions induced by various agonists (e.g., acetylcholine (B1216132), norepinephrine (B1679862), high potassium) would be measured.
Table 3: Representative Organ Bath Study Data for a Piperidine Derivative
| Tissue Preparation | Agonist | Compound | Effect | EC₅₀ (µM) |
| Rabbit Jejunum | Spontaneous | Piperidine derivative | Relaxation | 10 |
| Rabbit Jejunum | K⁺ (75 mM) | Piperidine derivative | Relaxation | 300 |
| Rabbit Aorta | Norepinephrine (1 µM) | Piperidine derivative | Vasodilation | 80 |
This table is based on published data for a different piperidine derivative to illustrate potential experimental outcomes. nih.gov
Investigation of Synaptic Transmission in Brain Slice Preparations
To investigate the effects of this compound on synaptic communication in a more intact neural circuit, electrophysiological recordings in acute brain slices are the gold standard. Given the likely targeting of dopamine receptors, brain regions rich in these receptors, such as the striatum or prefrontal cortex, would be of particular interest.
Field potential recordings or whole-cell patch-clamp recordings from individual neurons within the slice can be used to measure synaptic events like excitatory postsynaptic potentials (EPSPs) and inhibitory postsynaptic potentials (IPSPs). By stimulating afferent pathways and recording the postsynaptic response, one can determine if the compound modulates synaptic strength or plasticity (e.g., long-term potentiation or depression). A study on the endogenous brain amine, 1-benzyl-1,2,3,4-tetrahydroisoquinoline, utilized organotypic slice co-cultures of the mesencephalon and striatum to evaluate its neurotoxic effects, demonstrating the utility of this approach.
Omics-Based Approaches in Research Models
Omics technologies are crucial in modern pharmacology for understanding the broad biological impact of a compound. However, for this compound, dedicated studies in these areas have not been reported in the available scientific literature.
Transcriptomic Analysis of Gene Expression Modulation
There are no publicly available studies that have investigated the transcriptomic profile of cells or tissues upon treatment with this compound. Such an analysis would involve techniques like RNA sequencing or microarrays to determine how the compound alters gene expression, providing insights into its potential mechanisms of action and off-target effects. Without this data, a comprehensive understanding of its influence on cellular genetic machinery remains elusive.
Proteomic Profiling of Protein Expression and Modification
Similarly, the scientific literature lacks reports on the proteomic analysis of this compound. Proteomic studies would utilize methods like mass spectrometry to identify changes in protein expression levels and post-translational modifications. This information is critical for elucidating the functional consequences of the compound's interaction with biological systems at the protein level.
Metabolomic Fingerprinting
Metabolomic fingerprinting, which assesses the global metabolic changes induced by a compound, has not been described for this compound in published research. This type of analysis would provide a snapshot of the metabolic state of a biological system following exposure to the compound, offering clues about the biochemical pathways it may affect.
Pre-clinical Imaging Techniques for Target Engagement (in research models)
Pre-clinical imaging is vital for visualizing and quantifying a compound's behavior in a living organism, a critical step in drug development. For this compound, such studies are not found in the public domain.
In Vivo Receptor Occupancy Studies
No in vivo receptor occupancy studies for this compound have been documented. These studies, often employing techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) with a radiolabeled version of the compound or a competing ligand, are essential for confirming that a compound binds to its intended target in a living animal model and for determining the relationship between dose and target engagement.
Computational Chemistry and in Silico Modeling Studies of 1 4 Benzyloxy Benzyl Piperidine
Pharmacophore Modeling and Ligand-Based Virtual Screening
Development of Ligand-Based Pharmacophore Models
Ligand-based pharmacophore modeling is a computational strategy used when the three-dimensional structure of a biological target is unknown. nih.gov This approach identifies the essential structural features of a molecule that are critical for its biological activity. For the 1-benzylpiperidine (B1218667) scaffold, several key pharmacophoric features have been identified through computational studies. nih.govmolbnl.it
Research on related piperidine (B6355638) and piperazine-based compounds has highlighted a common pharmacophore model. nih.gov This model typically includes:
A Positive Ionizable (PI) feature: The piperidine nitrogen atom is basic and exists in a protonated, positively charged form at physiological pH. nih.gov This feature is often crucial for forming salt-bridge interactions with acidic amino acid residues (like aspartic acid) in target proteins, such as the D4 dopamine (B1211576) receptor. nih.gov
Hydrophobic (HY) or Aromatic (AR) regions: The benzyl (B1604629) group and the benzyloxy group in 1-[4-(benzyloxy)benzyl]piperidine provide significant hydrophobic character. These aromatic rings can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tryptophan, tyrosine) within a receptor's binding pocket. nih.govnih.govnih.gov
Molecular dynamics simulations on similar compounds have helped to refine these models, revealing the specific amino acids that are crucial for binding and confirming the stability of these ligand-receptor interactions. nih.govrsc.org
Identification of Novel Scaffolds with Similar Predicted Activity
Computational models, including pharmacophore hypotheses and docking studies, are powerful tools for identifying novel chemical scaffolds that may exhibit similar or improved biological activity. This process, often called virtual screening or scaffold hopping, allows researchers to explore diverse chemical spaces for new lead compounds.
For instance, screening campaigns of in-house compound libraries against biological targets like the sigma-1 receptor have led to the discovery of potent piperidine/piperazine-based ligands. nih.gov By understanding the binding mode of an initial "hit" compound, researchers can computationally design and evaluate new scaffolds that retain the key pharmacophoric features. Studies on N-benzyl piperidine derivatives have shown that modifications to the core structure can lead to potent inhibitors for various targets, including enzymes implicated in Alzheimer's disease. nih.gov
The exploration of different scaffolds is a key strategy for optimizing drug-like properties. For example, while potent compounds were developed from a 4,4-difluoropiperidine (B1302736) scaffold, the modification attenuated the basicity of the piperidine nitrogen, leading to a significant reduction in brain penetration. nih.gov This highlights the iterative process of designing new scaffolds to balance potency with favorable pharmacokinetic properties.
In Silico ADMET Prediction for Research Compound Optimizationscienceopen.com
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. scienceopen.com These predictive models help to identify potential liabilities of a compound, such as poor oral bioavailability, low metabolic stability, or potential toxicity, allowing for structural modifications to mitigate these issues before significant resources are invested. researchgate.netjaptronline.com For derivatives of benzylpiperidine, virtual ADMET studies are routinely performed to assess their drug-likeness. scienceopen.comnih.govunisi.it
Predicted ADMET Properties for Benzylpiperidine Derivatives
| Property | Predicted Outcome | Rationale / Significance |
|---|---|---|
| Oral Bioavailability | Good | Compounds adhering to Lipinski's Rule of Five are more likely to be orally active. japtronline.com |
| Aqueous Solubility | Varies | Water solubility is crucial for absorption and distribution. japtronline.com |
| Blood-Brain Barrier Permeability | Possible | The ability to cross the BBB is essential for CNS-acting drugs. nih.gov |
| CYP450 2D6 Inhibition | Potential Inhibitor | Inhibition of major CYP enzymes can lead to drug-drug interactions. |
| Metabolic Stability | Moderate | Susceptible to N-dealkylation by CYP enzymes, impacting half-life. nih.gov |
Predicted Blood-Brain Barrier Permeabilityscienceopen.com
The ability of a compound to cross the blood-brain barrier (BBB) is a critical property for any therapeutic agent targeting the central nervous system (CNS). nih.gov In silico models are widely used to predict BBB permeability, often expressed as the logarithm of the brain-to-plasma concentration ratio (LogBB). arxiv.orgosti.gov These models employ various statistical methods, such as multiple linear regression and support vector machines (SVM), based on molecular descriptors like lipophilicity (logP), molecular weight, and polar surface area. nih.govnih.gov
For piperidine-based compounds, BBB penetration can be highly sensitive to small structural changes. nih.gov The basic nitrogen of the piperidine ring is a key determinant. While its protonated state can be beneficial for receptor interaction, it can also limit passive diffusion across the BBB. Computational studies on close analogs of this compound are used to predict their potential to enter the CNS. scienceopen.comnih.gov The overarching accuracy of some machine learning models for predicting BBB permeability has been reported to be as high as 94.4%. arxiv.org
Theoretical Metabolic Stability and CYP450 Interactions
The metabolic stability of a drug candidate is a major factor determining its in vivo half-life and dosing regimen. news-medical.net The cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a vast majority of drugs. nih.gov In silico models can predict which CYP isoforms are most likely to metabolize a compound and at which sites on the molecule metabolism is likely to occur. news-medical.netmdpi.com
For compounds containing a piperidine moiety, N-dealkylation is a predominant metabolic pathway, often catalyzed by CYP3A4, the most abundant CYP isoform in humans. nih.govresearchgate.net Theoretical studies suggest that for 4-aminopiperidines, the 4-amino group can form a key hydrogen bond with the Serine 119 residue in the active site of CYP3A4, positioning the piperidine ring for catalysis. nih.gov The N-benzyl group of this compound is a likely site for such oxidative N-dealkylation. researchgate.net Predicting these interactions is crucial for identifying potential drug-drug interactions and for designing molecules with improved metabolic stability. mdpi.com
Analytical and Bioanalytical Methodologies for Research on 1 4 Benzyloxy Benzyl Piperidine
Chromatographic Techniques for Purity Assessment and Quantification in Research Samples
Chromatography is fundamental to the analysis of 1-[4-(benzyloxy)benzyl]piperidine, enabling its separation from impurities, starting materials, and other components within a sample. The choice of technique depends on the specific analytical goal, such as purity assessment or trace-level quantification in biological samples.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Identification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and confirming the identity of this compound in research settings. Reversed-phase HPLC (RP-HPLC) is the most common modality for this purpose, utilizing a nonpolar stationary phase and a polar mobile phase.
A typical RP-HPLC method involves a C18 column, which provides excellent separation for compounds with aromatic features like this compound. wiley-vch.de The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with additives such as trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. wiley-vch.desielc.com Detection is commonly achieved using an ultraviolet (UV) detector, set at a wavelength where the aromatic rings of the compound exhibit strong absorbance, typically around 214 nm and 254 nm. wiley-vch.de By comparing the retention time of the main peak in a sample to that of a certified reference standard, the compound's identity can be confirmed. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed using standards of known concentrations. nih.gov
Table 1: Representative HPLC Parameters for Analysis of this compound
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) wiley-vch.de |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) wiley-vch.deB: Acetonitrile with 0.08% TFA wiley-vch.de |
| Gradient | Linear gradient, e.g., 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 - 1.2 mL/min wiley-vch.de |
| Column Temperature | 30 °C nih.gov |
| Detection Wavelength | 214 nm / 254 nm wiley-vch.de |
| Injection Volume | 10 - 20 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to its relatively high molecular weight and polarity, this compound is not sufficiently volatile for direct GC-MS analysis. Therefore, derivatization is typically required to convert it into a more volatile and thermally stable analogue.
Common derivatization strategies for amine-containing compounds include acylation with reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA). nih.govnih.gov This process replaces the active hydrogen on the piperidine (B6355638) nitrogen (if it were a secondary amine, though in this tertiary amine it is not possible) or, more relevantly for fragmentation, creates a derivative with predictable and characteristic mass spectral behavior. The resulting derivative can be readily separated on a low-to-mid polarity capillary column, such as one with a 100% trifluoropropyl methyl polysiloxane stationary phase. nih.gov The mass spectrometer provides definitive identification based on the compound's unique fragmentation pattern (mass spectrum) and retention time. researchgate.netresearchgate.net
Table 2: GC-MS Analysis Approach for this compound Derivatives
| Parameter | Description |
| Derivatization | Although a tertiary amine, derivatization of potential related impurities (e.g., precursors) may be necessary. Perfluoroacylation is a common technique for related primary/secondary amines. nih.gov |
| GC Column | Rtx-200 (100% trifluoropropyl methyl polysiloxane) or similar mid-polarity column. nih.gov |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Expected Fragments | Analysis of the underivatized compound would likely show fragments corresponding to the tropylium ion (m/z 91), the piperidinomethyl cation (m/z 98), and fragments related to the benzyloxybenzyl moiety. |
| Application Focus | Primarily used for identifying volatile impurities or in metabolomic studies where volatile derivatives are formed. mdpi.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis in Biological Matrices (research models)
For the quantification of this compound at very low concentrations in complex biological matrices like plasma, urine, or tissue homogenates from research models, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. bioanalysis-zone.com This technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for bioanalytical studies. kuleuven.be
Sample preparation is critical and typically involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove matrix interferences. nih.govresearchgate.net The extract is then injected into an LC system, often coupled to a triple quadrupole mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This process provides exceptional selectivity and minimizes background noise, allowing for accurate quantification down to the nanogram or picogram per milliliter level. nih.govnih.gov
Table 3: Typical LC-MS/MS Method Parameters for Bioanalytical Research
| Parameter | Condition |
| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) nih.gov |
| LC Column | C18 or similar reversed-phase column (often with smaller dimensions for faster analysis) |
| Mobile Phase | Acetonitrile/Methanol and water with formic acid or ammonium acetate |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| MS Analyzer | Triple Quadrupole (QqQ) |
| Scan Mode | Multiple Reaction Monitoring (MRM) bioanalysis-zone.com |
| Precursor Ion ([M+H]⁺) | m/z 282.18 (Calculated for C₁₉H₂₃NO) |
| Example Product Ion | m/z 91 (Tropylium ion from benzyl (B1604629) group cleavage) |
| Limit of Quantification | Typically in the low ng/mL range mdpi.com |
Spectroscopic Characterization for Structural Elucidation in Research Contexts
Spectroscopic methods are indispensable for the structural confirmation of newly synthesized this compound. These techniques provide detailed information about the molecule's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural elucidation of organic molecules. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals in the structure of this compound.
The ¹H NMR spectrum would show distinct signals for the protons on the piperidine ring, the two benzyl groups, and the benzyloxy ether linkage. rsc.org The aromatic protons would appear in the downfield region (typically δ 7.2-7.5 ppm). The benzylic protons (CH₂) and the piperidine ring protons would appear at characteristic chemical shifts in the more upfield region. rsc.org The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, with the aromatic carbons resonating at lower field (δ 115-160 ppm) and the aliphatic carbons of the piperidine ring and methylene (B1212753) bridges at higher field. rsc.orgnih.gov
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Piperidine H2/H6 (axial/equatorial) | ~2.7 - 2.9 | ~54 |
| Piperidine H3/H5 (axial/equatorial) | ~1.4 - 1.6 | ~26 |
| Piperidine H4 (axial/equatorial) | ~1.5 - 1.7 | ~24 |
| Ar-CH₂-N (Benzyl) | ~3.4 - 3.6 | ~63 |
| Ar-CH₂-O (Benzyloxy) | ~5.0 - 5.2 | ~70 |
| Aromatic H (C₆H₅) | ~7.2 - 7.5 | ~127-129, ~137 (ipso) |
| Aromatic H (C₆H₄) | ~6.9 (ortho to O), ~7.2 (ortho to CH₂) | ~115, ~130, ~131 (ipso), ~158 (ipso) |
Note: Predicted values are based on data from structurally similar compounds such as 1-(4-methoxybenzyl)piperidine and 1-benzylpiperidine (B1218667). rsc.org
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in the molecule and its electronic properties, respectively.
The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. These include C-H stretching vibrations for both aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) protons. nist.gov A strong band corresponding to the C-O-C ether stretch would be expected around 1240 cm⁻¹ and 1040 cm⁻¹. Aromatic C=C stretching bands would appear in the 1600-1450 cm⁻¹ region. nist.govnih.gov The C-N stretching of the tertiary amine would be observed in the fingerprint region, typically around 1100-1200 cm⁻¹.
UV-Vis spectroscopy, conducted in a solvent like methanol or ethanol, would show absorption maxima characteristic of the substituted benzene (B151609) rings. The presence of the benzyloxy and benzyl chromophores would likely result in strong absorption bands in the UV region, typically around 220 nm and 260-270 nm, arising from π→π* electronic transitions within the aromatic systems. researchgate.net
Table 5: Key Spectroscopic Data for this compound
| Technique | Feature | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |
| Infrared (IR) | Aromatic C-H Stretch | 3030 - 3100 |
| Aliphatic C-H Stretch | 2800 - 2950 | |
| Aromatic C=C Stretch | 1450 - 1600 | |
| C-O-C Ether Stretch | ~1240 and ~1040 | |
| C-N Stretch (tertiary amine) | ~1100 - 1200 | |
| UV-Visible | π→π* Transition | ~220 nm and ~260-270 nm |
Advanced Quantitative Analysis in Research Matrices
The quantitative determination of xenobiotics such as this compound in complex biological matrices is fundamental to pharmacokinetic, toxicokinetic, and drug metabolism studies. nih.govnih.gov The reliability and accuracy of these studies depend entirely on the quality of the bioanalytical methods used. ich.org High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the predominant technique for this purpose, offering high sensitivity, selectivity, and throughput. lcms.cz
The development of a robust assay for quantifying this compound in biological fluids like animal plasma would follow a systematic process. The primary goal is to ensure the method is reliable and reproducible for its intended use. fda.gov
Method Development: The process begins with the selection of an appropriate internal standard (IS), often a stable isotope-labeled version of the analyte or a structurally similar compound, to account for variability during sample processing and analysis. Sample preparation is a critical step to remove interfering endogenous components like proteins and phospholipids. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.gov
Chromatographic conditions are then optimized to achieve a sharp, symmetrical peak for the analyte, well-resolved from any matrix components. This involves selecting a suitable HPLC column (typically a reversed-phase C18 column), mobile phase composition (e.g., acetonitrile or methanol and water with additives like formic acid), flow rate, and column temperature. nih.gov
For detection, tandem mass spectrometry (MS/MS) is employed, operating in multiple reaction monitoring (MRM) mode. This involves optimizing the ionization source (e.g., electrospray ionization, ESI) and defining specific precursor-to-product ion transitions for both the analyte and the internal standard, which provides exceptional selectivity and sensitivity. lcms.cz
Method Validation: Once developed, the assay must be rigorously validated according to international guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) M10 guideline. ich.orgfda.gov A full validation assesses several key parameters to prove the method is fit for purpose. nih.gov
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is tested by analyzing blank matrix samples from multiple sources.
Linearity and Range: The assay should produce results that are directly proportional to the analyte concentration over a specified range. A calibration curve is generated, and its correlation coefficient (r²) should be close to 1.00.
Accuracy and Precision: Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of results. These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, mid, and high) in several replicates, both within a single day (intra-day) and over several days (inter-day).
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
Recovery: The efficiency of the extraction process is determined by comparing the analyte response from an extracted sample to that of a non-extracted standard.
Stability: The stability of the analyte is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term (bench-top) stability at room temperature, and long-term storage stability at low temperatures (e.g., -80°C). nih.govich.org
The table below summarizes the typical validation parameters and their generally accepted criteria for bioanalytical methods.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Mean value should be within ±15% of the nominal value (±20% at LOQ) |
| Precision (RSD%) | Relative Standard Deviation should be ≤15% (≤20% at LOQ) |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS |
| Stability (various) | Analyte concentration should be within ±15% of the nominal concentration |
To ensure the consistency, reliability, and reproducibility of research data, all non-clinical laboratory studies supporting regulatory submissions must be conducted in compliance with Good Laboratory Practices (GLP). chromatographyonline.comchromatographyonline.com GLP is a quality system of management controls for research laboratories and organizations to ensure the uniformity, consistency, reliability, reproducibility, quality, and integrity of chemical non-clinical safety tests. biobide.comufsc.br
Key elements of GLP standardization protocols include:
Standard Operating Procedures (SOPs): All routine laboratory procedures, from sample receipt to data analysis and reporting, must be detailed in written SOPs. These documents ensure that all personnel perform tasks consistently. chromatographyonline.com
Personnel and Training: A clear organizational structure must be in place, and all personnel must have the necessary education, training, and experience to perform their assigned functions. Training records must be maintained.
Equipment Calibration and Maintenance: All instruments and equipment used in a study must be periodically inspected, cleaned, maintained, and calibrated according to SOPs. Detailed logs of these activities must be kept. biobide.com
Data Recording and Archiving: All raw data, documentation, protocols, and final reports must be securely stored in an archive for a specified period. This ensures data integrity and traceability. chromatographyonline.com
Quality Assurance Unit (QAU): An independent QAU is responsible for monitoring the study to assure management that the facilities, equipment, personnel, methods, practices, records, and controls are in conformance with GLP regulations. fda.gov
By adhering to these rigorous standardization protocols, laboratories can ensure that the data generated from quantitative assays of compounds like this compound are of the highest quality and can be reliably compared across different studies and laboratories.
X-ray Crystallography (if applicable)
X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This information is invaluable for confirming molecular structure, understanding intermolecular interactions, and guiding structure-based drug design.
As of this writing, a search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a deposited crystal structure for this compound.
However, the methodology for such a determination is well-established. The first step would be to grow a high-quality single crystal of the compound, typically through slow evaporation of a suitable solvent. nih.gov This crystal would then be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is recorded, and the data are processed to determine the unit cell dimensions, crystal system, and space group. The atomic positions are then solved and refined to generate a final three-dimensional model of the molecule.
Data from a structurally related compound, 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, illustrates the type of information obtained from a single-crystal X-ray diffraction analysis. nih.gov
| Parameter | Example Value for a Benzylpiperidine Derivative |
| Chemical Formula | C22H29N |
| Crystal System | Monoclinic |
| Space Group | P 1 21 1 |
| Unit Cell Dimensions | a = 10.1 Å, b = 6.3 Å, c = 15.6 Å |
| α = 90°, β = 105.4°, γ = 90° | |
| Volume (V) | 962.1 ų |
| Molecules per unit cell (Z) | 2 |
Data presented are for illustrative purposes based on a published structure of a related compound. nih.gov
This data provides definitive proof of the molecular structure and reveals details about its conformation and how it packs within a crystal lattice.
Gaining insight into how a ligand binds to its target protein is crucial for understanding its mechanism of action and for rational drug design. The "gold standard" for this is to determine the crystal structure of the protein-ligand complex, often achieved through co-crystallization, where the protein and ligand are mixed before crystallization trials. nih.gov
In the absence of a co-crystal structure, molecular docking provides a powerful computational alternative. This method uses the known three-dimensional structure of a target protein to predict the preferred binding orientation and conformation of a ligand. Docking studies have been performed on scaffolds similar to this compound with various receptors.
A notable example involves the docking of 3- and 4-benzyloxypiperidine scaffolds into the crystal structure of the human dopamine (B1211576) D4 receptor (PDB ID: 5WIU). nih.gov These computational studies revealed key molecular interactions responsible for binding affinity.
| Target Protein | Ligand Scaffold | Key Interacting Residues | Type of Interaction |
| Dopamine D4 Receptor | Benzyloxypiperidine | Asp115 | Ionic Bond / Hydrogen Bond |
| Phe410 | π-π Stacking |
These analyses showed that the protonated nitrogen of the piperidine ring forms a critical ionic interaction with the carboxylate side chain of aspartic acid 115 (Asp115). nih.gov Additionally, the benzyl group attached to the piperidine nitrogen engages in a favorable π-π stacking interaction with the aromatic ring of phenylalanine 410 (Phe410). nih.gov Such structural insights are vital for optimizing ligand affinity and selectivity through targeted chemical modifications. Similar computational approaches have been used to understand the binding of other piperidine derivatives to targets like the sigma-1 receptor and viral proteins. nih.govub.edu
Future Research Directions and Translational Perspectives for 1 4 Benzyloxy Benzyl Piperidine Pre Clinical Focus
Exploration of Novel Biological Targets
While the primary focus of research on 1-[4-(benzyloxy)benzyl]piperidine and its analogs has been on established targets, the vast and complex landscape of cellular signaling pathways presents numerous opportunities for identifying novel biological targets. The unique chemical scaffold of this compound, featuring a piperidine (B6355638) ring linked to a benzyloxybenzyl group, suggests potential interactions with a variety of biomolecules beyond its currently understood mechanisms. chemimpex.com
Future preclinical investigations should aim to systematically screen this compound against a broad array of receptors, enzymes, and ion channels. This could unveil previously unknown pharmacological activities. For instance, given the prevalence of the piperidine motif in neuropharmacology, exploring its affinity for different subtypes of dopamine (B1211576), serotonin (B10506), and sigma receptors is a logical step. nih.govresearchgate.netclinmedkaz.org Research has already pointed towards the potential for piperidine derivatives to interact with these systems. nih.govresearchgate.netclinmedkaz.org
Furthermore, the benzyloxy group may facilitate interactions with specific enzymes, and its role in binding affinity should be further explored. Techniques such as affinity chromatography, where the compound is immobilized and used to "fish" for binding partners in cell lysates, could be invaluable in this endeavor. Subsequent identification of these partners by mass spectrometry would provide a direct avenue to novel target discovery.
Another promising area is the investigation of its effects on signaling pathways implicated in diseases with unmet medical needs. For example, given the known anti-inflammatory and neuroprotective properties of some piperidinecarboxamides, it would be prudent to investigate the effects of this compound on inflammatory cascades and neuronal survival pathways. ontosight.ai
A summary of potential, yet underexplored, biological targets for this compound is presented in the table below.
| Target Class | Specific Examples | Rationale |
| Receptors | Dopamine Receptor Subtypes (D1-D5), Serotonin Receptor Subtypes (e.g., 5-HT1A, 5-HT2A), Sigma Receptors (σ1, σ2) | The piperidine core is a common feature in many CNS-active drugs targeting these receptors. nih.govresearchgate.netclinmedkaz.org |
| Enzymes | Kinases, Phosphatases, Acetylcholinesterase, Butyrylcholinesterase | The benzyloxy group may confer specific binding properties. Some piperidine derivatives show inhibitory activity against cholinesterases. nih.govdrugbank.comnih.gov |
| Ion Channels | Voltage-gated sodium, potassium, and calcium channels | Modulation of ion channels is a key mechanism for many neuroactive compounds. |
| Transporters | Monoamine transporters (DAT, SERT, NET) | 4-Benzylpiperidine (B145979) acts as a monoamine releasing agent, suggesting potential interaction with these transporters. wikipedia.org |
Investigation of New Mechanistic Paradigms
Beyond identifying new targets, a deeper understanding of the molecular mechanisms through which this compound exerts its effects is crucial. Future research should move beyond simple binding assays to explore the functional consequences of target engagement.
This involves investigating downstream signaling cascades. For example, if the compound is found to bind to a G-protein coupled receptor (GPCR), it is essential to determine whether it acts as an agonist, antagonist, or allosteric modulator. This can be achieved by measuring second messenger levels (e.g., cAMP, IP3) and assessing the recruitment of downstream signaling proteins like β-arrestins.
Moreover, the potential for polypharmacology, where a single compound interacts with multiple targets, should be systematically investigated. mdpi.com This is a growing area of interest in drug discovery, as multi-target drugs can offer enhanced efficacy or a more favorable side-effect profile. For this compound, this could involve exploring synergistic effects when combined with other therapeutic agents or identifying a unique "fingerprint" of target interactions that leads to a specific physiological outcome.
Rational Design of Enhanced Analogues with Improved Selectivity or Potency
The structure of this compound provides a versatile scaffold for chemical modification to enhance its pharmacological properties. nih.gov Rational drug design, guided by structure-activity relationship (SAR) studies and computational modeling, can be employed to create new analogs with improved selectivity for a specific target or increased potency.
Key areas for modification include:
The Piperidine Ring: Substitution at different positions on the piperidine ring can significantly alter binding affinity and selectivity. chemrxiv.org
The Benzyl (B1604629) Group: Modifications to the benzyl group, such as the introduction of different substituents on the phenyl ring, can influence electronic and steric properties, thereby affecting target interaction. chemrxiv.org
The Benzyloxy Linker: The ether linkage could be replaced with other functional groups to alter the flexibility and polarity of the molecule.
For instance, research on related benzyloxypiperidine scaffolds has shown that the position of the oxygen atom and the nature of the N-substitution can dramatically impact selectivity for dopamine receptor subtypes. nih.govchemrxiv.org Similarly, studies on other piperidine derivatives have demonstrated that even small changes to the chemical structure can lead to significant differences in biological activity. nih.govunisi.it
Computational docking studies can be used to predict how different analogs will bind to a target protein, allowing for the prioritization of synthetic efforts. nih.gov This in silico approach can accelerate the discovery of more potent and selective compounds.
Integration with Systems Biology and Network Pharmacology Approaches
To gain a holistic understanding of the biological effects of this compound, future research should integrate experimental data with systems biology and network pharmacology approaches. nih.gov These computational methods allow for the analysis of complex biological data sets to identify how a compound perturbs cellular networks. nih.govresearchgate.net
By combining data from genomics, proteomics, and metabolomics experiments, researchers can construct network models that illustrate the interconnectedness of genes, proteins, and metabolites affected by the compound. This can reveal not only the direct targets of the drug but also its indirect effects on the broader biological system. nih.gov
Network pharmacology can be particularly useful for:
Predicting potential off-target effects: By analyzing the network of interactions, it may be possible to anticipate unintended side effects.
Identifying biomarkers: Network analysis can help identify molecules that can be used to monitor the therapeutic response to the compound.
Drug repositioning: By understanding the compound's network effects, it may be possible to identify new therapeutic indications for which it could be effective. nih.gov
This integrated approach moves beyond the "one drug, one target" paradigm and embraces the complexity of biological systems, offering a more powerful strategy for preclinical drug development.
Unresolved Challenges and Opportunities in the Academic Study of Piperidine Derivatives
The academic study of piperidine derivatives, a broad and important class of heterocyclic compounds, faces several challenges that also present significant opportunities for future research. mdpi.comnih.gov
One of the primary challenges is achieving stereo- and regioselectivity in the synthesis of substituted piperidines. nih.gov While numerous synthetic methods have been developed, the ability to precisely control the three-dimensional arrangement of atoms in these molecules remains a significant hurdle. mdpi.comnih.gov Overcoming this challenge through the development of novel catalytic systems and synthetic strategies is a key area for future investigation.
Another challenge lies in the comprehensive biological evaluation of these compounds. mdpi.com Often, newly synthesized piperidine derivatives are tested against a limited number of biological targets, leaving their full pharmacological potential unexplored. There is a need for more systematic and high-throughput screening approaches to fully characterize the bioactivity of these molecules.
Despite these challenges, the field of piperidine chemistry is ripe with opportunities. The development of new synthetic methodologies, such as one-pot reactions and multicomponent reactions, is making the synthesis of complex piperidine derivatives more efficient. mdpi.comnih.gov The increasing availability of computational tools is also aiding in the rational design and prediction of the biological activity of new compounds. clinmedkaz.org
The vast chemical space occupied by piperidine derivatives ensures that there are still many novel structures with unique biological activities waiting to be discovered. researchgate.net Continued academic research in this area is essential for unlocking the full therapeutic potential of this important class of compounds. mdpi.comnih.gov
Q & A
Q. What are the key synthetic routes and reaction conditions for preparing 1-[4-(benzyloxy)benzyl]piperidine?
The synthesis typically involves multi-step processes:
- Step 1: Benzylation of piperidine derivatives using benzyl chloride or benzyloxybenzyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile) .
- Step 2: Protection/deprotection strategies for functional groups (e.g., hydrazinyl or hydroxyl groups) to avoid side reactions .
- Step 3: Purification via recrystallization or column chromatography. Key parameters include temperature control (0–25°C for hydrazine reactions) and solvent selection (e.g., dichloromethane for benzyl chloroformate coupling) .
Q. Which analytical techniques are most effective for characterizing this compound?
Q. What are the primary safety considerations when handling this compound?
- PPE: Wear nitrile gloves, goggles, and lab coats due to potential skin/eye irritation .
- Ventilation: Use fume hoods to avoid inhalation of fine powders .
- Storage: Keep in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can computational modeling predict the pharmacological targets of this compound?
- QSAR Models: Use Quantitative Structure-Activity Relationship (QSAR) to correlate structural features (e.g., benzyloxy substituent position) with biological activity. Training sets from serotonin transporter (SERT) inhibitors (pIC₅₀ values) can guide predictions .
- ADMET Predictions: Simulate absorption, metabolism, and toxicity profiles using software like ADMET Predictor™. Prioritize derivatives with low CYP450 inhibition and high blood-brain barrier permeability .
Q. What strategies resolve contradictions between experimental and computational data?
- Re-evaluate Assay Conditions: Ensure in vitro assays (e.g., enzyme inhibition) match predicted physiological pH and temperature .
- Cross-Validation: Compare results across multiple computational tools (e.g., molecular docking vs. MD simulations) to identify consensus targets .
- Synthetic Reassessment: Verify unexpected activity by re-synthesizing the compound with isotopic labeling (e.g., ¹³C) to track reaction pathways .
Q. How can synthetic routes be optimized for scalability and yield?
- Catalyst Screening: Test palladium catalysts (e.g., Pd/C) for hydrogenolysis of benzyl protecting groups under mild H₂ pressure .
- Flow Chemistry: Implement continuous flow systems to improve reaction control and reduce byproducts in multi-step syntheses .
- Green Solvents: Replace dichloromethane with cyclopentyl methyl ether (CPME) for eco-friendly processing .
Q. What pharmacological targets are most promising for this compound?
- Receptors: 5-HT₇ serotonin receptor agonism/antagonism, based on structural similarity to arylpiperidine derivatives .
- Enzymes: Inhibition of monoamine oxidases (MAOs) or acetylcholinesterase (AChE) for neurological applications .
- Ion Channels: Modulatory effects on voltage-gated sodium channels (Nav1.7) suggested by piperidine scaffold activity .
Q. How do structural modifications affect metabolic stability?
- Hydrazinyl Group Replacement: Substitute with methyl or ethyl groups to reduce oxidative metabolism .
- Benzyloxy Position: Para-substitution (vs. meta) enhances steric hindrance, slowing cytochrome P450-mediated degradation .
Methodological Frameworks
9. Designing experiments to validate biological activity:
- In Vitro: Use HEK293 cells transfected with target receptors (e.g., 5-HT₇) for calcium flux assays .
- In Vivo: Rodent models (e.g., forced swim test for antidepressant activity) with dose ranges of 10–100 mg/kg .
10. Addressing stability challenges in long-term studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
